Salicylglutamic acid

Description

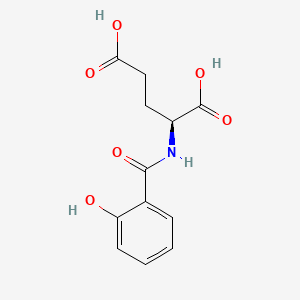

Structure

3D Structure

Properties

CAS No. |

3441-69-8 |

|---|---|

Molecular Formula |

C12H13NO6 |

Molecular Weight |

267.23 g/mol |

IUPAC Name |

2-[(2-hydroxybenzoyl)amino]pentanedioic acid |

InChI |

InChI=1S/C12H13NO6/c14-9-4-2-1-3-7(9)11(17)13-8(12(18)19)5-6-10(15)16/h1-4,8,14H,5-6H2,(H,13,17)(H,15,16)(H,18,19) |

InChI Key |

SLCAFYIDOSJSMB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)O |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Salicylglutamic acid; Glutamic acid, N-salicyloyl-; N-(2-Hydroxybenzoyl)-L-glutamic acid; |

Origin of Product |

United States |

Phase I Biotransformations

Phase I reactions typically involve the introduction or unmasking of polar functional groups, often through oxidation, reduction, or hydrolysis. For N-(2-hydroxybenzoyl)-L-glutamic acid, common Phase I reactions predicted by algorithms would include:

Hydroxylation: The aromatic ring and the aliphatic chain of the glutamic acid are potential sites for cytochrome P450 (CYP)-mediated hydroxylation. The phenolic hydroxyl group might also be a target for further oxidation.

Oxidative Deamination: The amino group of the glutamic acid moiety could undergo oxidative deamination.

Amide Hydrolysis: The amide bond linking the salicyl group to glutamic acid is susceptible to enzymatic hydrolysis, which would yield salicylic (B10762653) acid and L-glutamic acid as primary metabolites. This is a common biotransformation for amide-containing compounds nih.gov.

Predictive algorithms like BioTransformer utilize a comprehensive set of biotransformation rules derived from literature and experimental data to simulate these reactions synzeal.com. They can generate a list of plausible metabolites and their corresponding structures.

Phase Ii Biotransformations

Phase II reactions involve conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion. For N-(2-hydroxybenzoyl)-L-glutamic acid and its Phase I metabolites, key Phase II reactions include:

Glucuronidation: The phenolic hydroxyl group and the carboxylic acid groups are prime candidates for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs) nih.goviarc.fr.

Sulfation: The phenolic hydroxyl group can also undergo sulfation, mediated by sulfotransferases (SULTs) iarc.fr.

Glutathione (B108866) Conjugation: While less likely for the intact molecule, certain reactive intermediates formed during Phase I metabolism could be targets for glutathione conjugation.

Predictive algorithms integrate these Phase I and Phase II rules to build a comprehensive metabolic tree, illustrating the sequential transformations a compound might undergo. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the rates of biotransformation based on molecular substructures and physicochemical properties.

Table 3: Hypothetical Predicted Biotransformation Pathways and Metabolites of N-(2-hydroxybenzoyl)-L-glutamic Acid

| Pathway Type | Predicted Reaction | Proposed Metabolite | Enzyme Class (Example) |

| Phase I | Amide Hydrolysis | Salicylic (B10762653) acid, L-Glutamic acid | Amidases |

| Phase I | Aromatic Hydroxylation | N-(2,X-dihydroxybenzoyl)-L-glutamic acid (X=4,5, etc.) | Cytochrome P450 (CYP) |

| Phase I | Aliphatic Hydroxylation | N-(2-hydroxybenzoyl)-hydroxy-L-glutamic acid | Cytochrome P450 (CYP) |

| Phase II | Glucuronidation (phenolic) | N-(2-hydroxybenzoyl)-L-glutamic acid glucuronide | UGTs |

| Phase II | Glucuronidation (carboxylic) | N-(2-hydroxybenzoyl)-L-glutamic acid acyl glucuronide | UGTs |

| Phase II | Sulfation | N-(2-hydroxybenzoyl)-L-glutamic acid sulfate | SULTs |

Mechanistic Elucidation of N 2 Hydroxybenzoyl L Glutamic Acid S Biological Activities: in Vitro Approaches

Investigations into Molecular Targets and Signaling Pathways

Understanding how N-(2-hydroxybenzoyl)-L-glutamic acid interacts with biological systems at a molecular level is crucial for elucidating its potential therapeutic applications. While direct, extensive studies on this specific compound are limited, its structural components, salicylic (B10762653) acid and L-glutamic acid, offer insights into possible mechanisms.

Enzyme Inhibition Kinetics and Characterization

Direct research specifically detailing the enzyme inhibition kinetics and characterization of N-(2-hydroxybenzoyl)-L-glutamic acid is not extensively documented in the provided literature. However, the structural motif of 2-hydroxybenzoyl, a key component of Salicylglutamic acid, has been highlighted in the context of enzyme inhibition. For instance, studies on 1-(2-hydroxybenzoyl)-thiosemicarbazides have indicated that the 2-hydroxybenzoyl group plays a significant role in their enzyme inhibitory activities, particularly against D-alanine-D-alanine ligase (Ddl), an enzyme involved in bacterial cell wall synthesis. researchgate.net This suggests a potential for the 2-hydroxybenzoyl moiety within this compound to engage in enzyme inhibition.

Furthermore, α-glucosidase inhibition, a mechanism relevant to glucose metabolism and type-2 diabetes management, has been a focus for various salicylic acid derivatives and other phenolic compounds. mdpi.comms-editions.clscielo.brjppres.com Although N-(2-hydroxybenzoyl)-L-glutamic acid is a derivative of salicylic acid, direct data on its specific α-glucosidase inhibitory activity are not available. Interestingly, glutamic acid, when co-crystallized with gallic acid, has been shown to display α-glucosidase inhibition activity, suggesting a potential synergistic effect or direct role of the glutamic acid component in enzyme modulation. nih.gov

Receptor Binding Studies and Ligand-Protein Interactions

Specific receptor binding studies and detailed ligand-protein interactions for N-(2-hydroxybenzoyl)-L-glutamic acid are not widely reported in the current scientific literature. However, considering its L-glutamic acid moiety, it is pertinent to note the extensive research on L-glutamic acid itself. L-glutamic acid is a predominant excitatory neurotransmitter in the vertebrate nervous system, known to bind to and activate both ionotropic and metabotropic glutamate (B1630785) receptors. drugbank.comwikipedia.orgwikipedia.org These receptors, such as NMDA and AMPA receptors, are critical for neuronal communication, learning, and memory. wikipedia.orgnih.govnih.gov The L-glutamic acid component of this compound might therefore contribute to interactions with protein targets, potentially influencing cellular signaling.

Beyond its role as a neurotransmitter, the broader "hydroxybenzyl" group, structurally related to the salicyl portion of N-(2-hydroxybenzoyl)-L-glutamic acid, has been implicated in interactions with various enzymes and proteins. For example, derivatives containing a hydroxybenzyl group have been suggested to bind to enzymes and proteins, thereby altering their activity and function. This general principle could extend to N-(2-hydroxybenzoyl)-L-glutamic acid, suggesting its capacity for diverse ligand-protein interactions that warrant further investigation.

Modulation of Inflammatory Mediators and Pathways

While direct evidence of N-(2-hydroxybenzoyl)-L-glutamic acid's precise modulation of inflammatory mediators and pathways is limited, its structural relation to salicylates provides a strong basis for potential anti-inflammatory activities. Salicylates, as a class, are well-established for their anti-inflammatory properties, which extend beyond their traditional role in cyclooxygenase inhibition. nih.gov

Key mechanisms attributed to salicylates include:

Inhibition of NF-κB and AP-1 protein kinases : These transcription factors are central to regulating gene expression in response to pro-inflammatory signals. nih.govnih.gov Inhibition of these pathways can suppress the production of various inflammatory mediators. nih.gov

Scavenging of hydroxyl radicals and chelation of transition metals : These actions contribute to antioxidant effects, which are intrinsically linked to reducing inflammation. nih.gov

Upregulation of nitric oxide and increased synthesis of lipoxins : Lipoxins are specialized pro-resolving lipid mediators (SPMs) that actively contribute to the resolution of inflammation. nih.govnih.gov

Inflammatory mediators encompass a broad range of molecules, including cytokines (e.g., IL-1β, TNF-α), chemokines, prostaglandins (B1171923) (e.g., PGE2), and leukotrienes (e.g., LTB4), which collectively orchestrate the inflammatory response. direct-ms.orgwyndly.comnih.gov Given that N-(2-hydroxybenzoyl)-L-glutamic acid is a salicylic acid derivative, it is plausible that it may share some of these anti-inflammatory mechanisms, although specific studies on its direct impact on these pathways are needed to confirm such activities.

Cellular and Subcellular Modulatory Effects in Cultured Cells

Investigating the effects of N-(2-hydroxybenzoyl)-L-glutamic acid at the cellular and subcellular levels in cultured cell systems can provide critical insights into its biological functions.

Gene Expression Profiling and Proteomics in Response to N-(2-hydroxybenzoyl)-L-glutamic Acid Exposure

Salicylic acid (SA) itself has been shown to induce changes in gene expression and protein profiles. For instance, chemical proteomics has revealed that salicylic acid elicits an integrated stress response in Arabidopsis, affecting various plant immunity-related proteins. nih.gov Similarly, L-glutamic acid, the other component of this compound, has been observed to modulate gene expression in different cellular contexts. Studies have shown that L-glutamic acid can decrease the expression of genes related to apoptosis signaling in the skin. biorxiv.org In microbial systems, exogenous L-glutamic acid has been found to upregulate and downregulate hundreds of genes, primarily enriched in signaling and membrane formation pathways. mdpi.com

The integration of transcriptomics and metabolomics has proven valuable in identifying perturbed metabolic pathways, such as glutathione (B108866) metabolism, in response to certain conditions, highlighting the potential for multi-omics approaches to reveal the cellular impact of compounds like N-(2-hydroxybenzoyl)-L-glutamic acid. mdpi.com While these studies provide a precedent for the types of cellular responses that might be observed, direct investigations into how N-(2-hydroxybenzoyl)-L-glutamic acid specifically alters gene and protein expression in various cultured cell lines are necessary to fully characterize its effects.

Cellular Pathway Analysis (e.g., Antioxidant Defense Mechanisms)

Direct research on the specific involvement of N-(2-hydroxybenzoyl)-L-glutamic acid in cellular pathways, particularly antioxidant defense mechanisms, is not detailed in the provided literature. Nevertheless, insights can be inferred from its structural components.

Salicylates, as a class, are recognized for their antioxidant properties. Their mechanisms include the direct scavenging of hydroxyl radicals and the chelation of transition metals, both of which reduce oxidative stress. nih.gov Salicylates can also modulate endogenous antioxidant systems by upregulating nitric oxide production and increasing the synthesis of lipoxins, which are pro-resolving mediators with antioxidant functions. nih.gov Furthermore, salicylic acid has been demonstrated to mitigate oxidative stress and enhance the activity of enzymatic antioxidants such as catalase (CAT), peroxidase (POX), and superoxide (B77818) dismutase (SOD) in plants, contributing to improved stress tolerance. mdpi.comnih.gov

The L-glutamic acid component of N-(2-hydroxybenzoyl)-L-glutamic acid is also critically involved in cellular antioxidant defense. L-glutamic acid is a precursor for glutathione, a major non-enzymatic antioxidant that plays a central role in maintaining cellular redox balance and detoxifying reactive oxygen species. mdpi.comejmoams.com The glutathione pathway is a significant cellular pathway for managing oxidative stress. mdpi.com Given these established roles of its constituent parts, N-(2-hydroxybenzoyl)-L-glutamic acid may exert its own antioxidant effects through similar or synergistic mechanisms, warranting dedicated research.

Comparative Analysis of N-(2-hydroxybenzoyl)-L-glutamic Acid and its Parent Compounds (Salicylic Acid, Glutamic Acid) in Defined Biological Systems

N-(2-hydroxybenzoyl)-L-glutamic acid, often referred to as this compound, is a conjugate of salicylic acid and L-glutamic acid. Its biological activity and utility are largely understood in the context of its role as a prodrug, designed to deliver salicylic acid to specific biological compartments, particularly the colon. The comparative analysis of this compound with its parent compounds, salicylic acid and glutamic acid, in defined in vitro biological systems primarily focuses on its stability and biotransformation kinetics.

Detailed research findings indicate that this compound exhibits minimal degradation and absorption in the upper gastrointestinal (GI) tract. This characteristic is crucial for its function as a colon-targeted delivery system for salicylic acid. Studies employing in vitro and in situ models have elucidated the specific biological systems responsible for its cleavage.

Research Findings on Hydrolysis and Biotransformation:

One key defined biological system investigated for the comparative analysis of this compound is the gastrointestinal environment, particularly the role of intestinal microorganisms. In vitro incubation studies with gut contents have demonstrated that the primary site of hydrolysis for this compound is the hind gut. This suggests that the compound remains largely intact until it reaches the lower parts of the intestine, where bacterial enzymes facilitate its breakdown.

Conversely, studies using in situ intestinal sac preparations, which assess the activity of intestinal mucosal enzymes, showed negligible de-conjugation of this compound. This finding highlights a significant difference in the metabolic fate of this compound in the presence of mucosal enzymes versus microbial enzymes. The stability of the conjugate against host intestinal enzymes, coupled with its susceptibility to bacterial enzymes, underscores a deliberate design for colon-specific release.

The biotransformation of this compound into salicylic acid is predominantly mediated by intestinal microorganisms. This was supported by experiments where oral pretreatment of rabbits with kanamycin (B1662678) sulfate, an antibiotic that inhibits intestinal bacteria, significantly reduced salicylic acid formation following intracecal administration of this compound. This strongly implicates the bacterial flora as the key enzymatic system responsible for the release of the active parent compound, salicylic acid, from its glutamic acid conjugate.

Comparative Hydrolysis in Defined Biological Systems:

The following table summarizes the comparative hydrolysis of this compound in different in vitro biological systems, highlighting the differential activity leading to the release of salicylic acid.

| Biological System (In Vitro/In Situ) | Compound | Observed Outcome (Salicylic Acid Formation) | Primary Mechanism/Enzyme Source | Reference |

| Upper Gastrointestinal Tract (Simulated) | N-(2-hydroxybenzoyl)-L-glutamic acid | Minimal degradation/absorption | N/A (designed for stability) | |

| Intestinal Mucosal Enzymes (In Situ Intestinal Sac) | N-(2-hydroxybenzoyl)-L-glutamic acid | Negligible de-conjugation | Host intestinal enzymes | |

| Gut Contents (In Vitro Incubation) | N-(2-hydroxybenzoyl)-L-glutamic acid | Extensive hydrolysis (hind gut) | Intestinal microorganisms (bacterial enzymes) |

This comparative analysis demonstrates that while this compound is stable against mammalian intestinal mucosal enzymes, it is specifically designed to be cleaved by the enzymatic machinery of gut microorganisms. This targeted hydrolysis ensures that the active moiety, salicylic acid, is released primarily in the colon, minimizing systemic exposure and potential side effects associated with earlier release.

Biotransformation and Enzymatic Reactions of N 2 Hydroxybenzoyl L Glutamic Acid

Microbial Hydrolysis Pathways and Mechanisms

The hydrolysis of N-(2-hydroxybenzoyl)-L-glutamic acid is primarily carried out by intestinal microorganisms uni.lu. This enzymatic cleavage is a critical step in the metabolism of the compound.

While specific microbial species directly responsible for the biotransformation of N-(2-hydroxybenzoyl)-L-glutamic acid have not been explicitly named in available research, studies indicate the involvement of general intestinal microorganisms and bacteria uni.lu. Research on the metabolism of structurally related amide-linked compounds or other natural products by the gut microbiota provides insights into the types of bacteria and enzymes that might be involved. For instance, various bacterial species, including Escherichia coli, Bacillus subtilis, and members of the Bacteroidetes phylum, are known to possess enzymes capable of hydrolyzing amide bonds in similar substrates metabolomicsworkbench.orgctdbase.orgsigmaaldrich.com.

The de-conjugation of N-(2-hydroxybenzoyl)-L-glutamic acid is an enzymatic process. The class of enzymes most likely responsible for cleaving the amide bond in this conjugate are hydrolases, particularly amidases metabolomicsworkbench.org. For example, a bacterial p-aminobenzoyl-glutamate hydrolase has been identified for the metabolism of N-(4-aminobenzoyl)-L-glutamic acid, a related compound. Similarly, bile salt hydrolases (BSHs), which are amidases found in various gut bacterial species, are well-characterized for their ability to deconjugate bile acids by cleaving amide bonds sigmaaldrich.com.

Microbial amidases, which belong to the amidohydrolase superfamily, are crucial for catalyzing hydrolysis reactions of various organic compounds, including those with amide linkages metabolomicsworkbench.org. These enzymes exhibit diverse substrate specificities, meaning they can act on a range of compounds, although some may show narrow specificity for particular substrates.

Enzyme specificity can be categorized into several types: absolute specificity (catalyzing only one reaction), group specificity (acting on molecules with specific functional groups), linkage specificity (acting on a particular type of chemical bond), and stereochemical specificity (acting on specific steric or optical isomers) sigmaaldrich.com. The biotransformation of N-(2-hydroxybenzoyl)-L-glutamic acid involves the cleavage of an amide bond, indicating a linkage-specific hydrolysis.

The efficiency and affinity of enzymes are typically described by reaction kinetics parameters, such as the Michaelis constant (Km), maximum reaction rate (Vmax), and catalytic efficiency (kcat/Km). While specific kinetic data for the microbial hydrolysis of N-(2-hydroxybenzoyl)-L-glutamic acid were not detailed in the search results, the general principles of enzyme kinetics apply. For instance, studies on related amidases demonstrate that their activity and substrate specificity can be influenced by chemical and amino acid features of the substrate and enzyme, respectively.

Enzymatic Catalysis of N-(2-hydroxybenzoyl)-L-glutamic Acid De-conjugation

Characterization of Microbial Enzymes (e.g., Amidases, Esterases) Responsible for Cleavage

Role of Gastrointestinal Microbiota in N-(2-hydroxybenzoyl)-L-Glutamic Acid Metabolism

The gastrointestinal microbiota plays a pivotal role in the metabolism of N-(2-hydroxybenzoyl)-L-glutamic acid. Studies have explicitly demonstrated that intestinal microorganisms are responsible for its biotransformation uni.lu. The gut microbiota is widely recognized for its crucial involvement in metabolizing a broad spectrum of xenobiotics and dietary compounds, significantly impacting their bioavailability and subsequent physiological effects cmdm.tw.

Research indicates that the primary location for the hydrolysis of N-(2-hydroxybenzoyl)-L-glutamic acid is within the hindgut of the gastrointestinal tract uni.lu. Specifically, immediate and extensive formation of salicylic (B10762653) acid, the de-conjugated product, was observed in the cecum following intracecal administration of salicylglutamic acid uni.lu. The hindgut, encompassing the cecum and large intestine, is a major site of microbial fermentation and biotransformation in many mammals, providing an environment conducive to such enzymatic activities.

Influence of Microbiota Composition and Activity on Biotransformation Efficacy

The gut microbiota plays a significant role in the biotransformation of various compounds, including dietary polyphenols and amino acids nih.govbmj.comfrontiersin.orgmdpi.com. Microbial communities possess a diverse array of enzymes capable of metabolizing complex molecules into smaller, more absorbable metabolites nih.govmdpi.com. For instance, gut microbes are known to extensively metabolize dietary polyphenols that escape absorption in the small intestine, transforming them into low-molecular-weight phenolic metabolites nih.gov. Similarly, the gut microbiota influences the biotransformation of bile acids and can metabolize amino acids like glutamate (B1630785) and tryptophan into various end products frontiersin.orgfrontiersin.org.

The composition and activity of the gut microbiota can significantly impact the efficacy of these biotransformation processes. Differences in microbiota composition, such as those observed between lean and obese individuals, have been linked to variations in metabolic activity and the biotransformation of compounds like chlorogenic acid mdpi.com. Lactic acid bacteria (LAB), for example, produce a variety of metabolites that can influence the stability and homeostasis of the gut microbiota itself nih.gov. While these general principles highlight the potential for gut microbiota to influence the biotransformation of N-(2-hydroxybenzoyl)-L-glutamic acid, specific research findings detailing this interaction for this compound are not available in the provided sources.

Exogenous Factors Influencing N-(2-hydroxybenzoyl)-L-glutamic Acid Biotransformation (e.g., Antibiotic Pretreatment)

Exogenous factors, such as antibiotic pretreatment, can profoundly alter the gut microbiota and, consequently, influence the biotransformation of various compounds. Antibiotics are known to induce dysbiosis in the gut microbiota, which can have regulatory effects on microbial diversity and composition mdpi.com. For example, studies have shown that antibiotic-induced gut dysbiosis can be regulated by subsequent administration of compounds like tea polyphenols, which can help restore the balance of the microbiota mdpi.com.

Computational and Theoretical Investigations into N 2 Hydroxybenzoyl L Glutamic Acid Structure and Reactivity

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(2-hydroxybenzoyl)-L-glutamic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between a molecule's chemical structure and its biological activity. This allows for the prediction of activity for new or untested compounds. While a reference to "SAS QSAR模型" (SAS QSAR model) in relation to Salicylglutamic acid was noted cmdm.tw, specific detailed QSAR models, including the descriptors used, the statistical parameters of the models, or the predicted activities for N-(2-hydroxybenzoyl)-L-glutamic acid derivatives, were not found in the accessible search results. Such models would typically involve a series of derivatives and their measured biological activities to build predictive correlations.

Based on the extensive searches conducted, detailed computational and theoretical investigations specifically focusing on the molecular docking, dynamics simulations, quantum chemical calculations, and QSAR modeling for N-(2-hydroxybenzoyl)-L-glutamic acid (this compound) are not widely available in the public academic literature. While the compound is recognized, particularly in the context of drug delivery systems and as a metabolite, comprehensive computational data, including specific research findings and data tables related to its intrinsic structural and reactive properties from a theoretical perspective, could not be retrieved. This suggests a potential area for future computational research to further elucidate the physicochemical and biological characteristics of this interesting conjugate.

Predictive Algorithms for Biotransformation Pathways and Metabolite Formation

Predictive algorithms play a crucial role in anticipating the metabolic fate of chemical compounds, including N-(2-hydroxybenzoyl)-L-glutamic acid, within biological systems. These in silico tools leverage vast datasets of known biotransformations and apply rule-based systems or machine learning models to forecast potential metabolic pathways and identify likely metabolites. This is particularly important in drug discovery and environmental toxicology.

Advanced Analytical Chemistry Methodologies for N 2 Hydroxybenzoyl L Glutamic Acid Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating N-(2-hydroxybenzoyl)-L-glutamic acid from complex matrices and for its subsequent quantification and characterization. These techniques leverage differences in physicochemical properties to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of N-(2-hydroxybenzoyl)-L-glutamic acid and related compounds. An HPLC system typically consists of pumps, an autoinjector, a column, and a detector . For the structural analysis of N-(2-hydroxybenzoyl)-L-glutamic acid (SA-Glu), an HPLC system incorporating Model 305 and 306 pumps, a 117 variable UV detector, a Model 234 autoinjector, a Model 805 manometric module, and a Model 811C dynamic system has been utilized .

Method development for compounds like N-(2-hydroxybenzoyl)-L-glutamic acid often involves optimizing parameters such as column type, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity sielc.commdpi.com. Validation of HPLC methods ensures their reliability and suitability for intended analytical applications, assessing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) mdpi.comscirp.orgnih.gov. For instance, HPLC methods for related amino acids like glutamine have demonstrated linearity with correlation coefficients (r²) of 0.9999 and accuracy of 99.78%, with a LOQ of 0.35 µg/mL scirp.org. Similarly, HPLC methods for other compounds have shown excellent determination coefficients (R² ≥ 0.999), low LOD values (e.g., 0.008 to 0.038 μg/mL), and LOQ values (e.g., 0.024 to 0.116 μg/mL) mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is highly effective for the identification, quantification, and metabolite profiling of N-(2-hydroxybenzoyl)-L-glutamic acid, especially in complex biological or chemical matrices sigmaaldrich.commeasurlabs.com. LC-MS/MS (tandem mass spectrometry) offers even greater sensitivity and specificity by enabling the detection of specific ion transitions nih.gov.

For related compounds such as salicylic (B10762653) acid, LC-MS/MS methods have been developed for quantification in various matrices, including feed nih.gov and plasma nih.govscilit.com. These methods typically involve extraction of the analyte, chromatographic separation using gradient elution (e.g., with formic acid and acetonitrile), and detection using negative electrospray tandem mass spectrometry nih.gov. Quantification can be performed using approaches like standard addition, particularly when blank samples are unavailable due to the natural occurrence of the analyte nih.gov. LC-MS is particularly suitable for heat-labile compounds and for identifying unknown components measurlabs.com.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that utilizes smaller particle sizes in stationary phases, leading to enhanced resolution, speed, and sensitivity. UPLC is particularly advantageous for the rapid and efficient analysis of complex samples. While specific UPLC applications solely for N-(2-hydroxybenzoyl)-L-glutamic acid are not extensively detailed, UPLC coupled with mass spectrometry (UPLC-MS) has been successfully applied for the simultaneous qualitative and quantitative analysis of various metabolites, including amino acids and phenolics, in plant extracts plos.org. Such methods demonstrate high separation efficiency and peak resolution, with good linearity for standards (r² ≥ 0.9915) and low LOD/LOQ values plos.org.

Gas Chromatography (GC) for Specific Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Due to the polar nature of N-(2-hydroxybenzoyl)-L-glutamic acid, direct GC analysis typically requires prior derivatization to convert the compound into a more volatile form. While GC is mentioned as an analytical method for salicylic acid and its derivatives researchgate.netresearchgate.net, specific details for the GC analysis and derivatization of N-(2-hydroxybenzoyl)-L-glutamic acid are not widely reported. Derivatization often involves reactions with functional groups (e.g., carboxylic acids, hydroxyl groups, amino groups) to reduce polarity and increase volatility, making them amenable to GC analysis.

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable structural and quantitative information about N-(2-hydroxybenzoyl)-L-glutamic acid by analyzing its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the quantification of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. N-(2-hydroxybenzoyl)-L-glutamic acid, possessing a 2-hydroxybenzoyl moiety, is expected to exhibit characteristic UV absorption due to the presence of conjugated double bonds and the phenolic hydroxyl group.

For related compounds like salicylic acid, UV-Vis spectrophotometry has been employed for quantification, often at wavelengths around 296 nm or 297 nm nih.govnih.gov. Some methods involve forming a colored derivative to enhance UV-Vis activity, with absorption maxima observed at wavelengths such as 505 nm, particularly when reacting with reagents like ferric chloride researchgate.net. UV-Vis detection is also commonly coupled with HPLC systems, where a variable UV detector can be set to an appropriate wavelength for the analyte . For amino acids in general, UV detection often utilizes the absorption of the carboxyl group in the 200-210 nm range, and for those with benzene (B151609) rings, detection in the 250-280 nm range is possible, though derivatization is often used for higher sensitivity and selectivity shimadzu.comshimadzu.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including complex molecules like N-(2-hydroxybenzoyl)-L-glutamic acid. This technique provides detailed information about the connectivity and spatial arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C) scielo.org.mxsrce.hr.

For N-(2-hydroxybenzoyl)-L-glutamic acid, ¹H-NMR spectroscopy in DMSO-d6 has revealed characteristic proton signals that correspond to its distinct structural regions. Specifically, the spectrum shows a multiplet at 2.0 ppm for two protons, a triplet at 2.4 ppm for two protons, a multiplet at 4.2 ppm for one proton, and a multiplet ranging from 6.5-7.7 ppm for four aromatic protons . These chemical shifts and multiplicities are indicative of the aliphatic protons within the glutamic acid moiety (e.g., methylene (B1212753) protons) and the aromatic protons of the 2-hydroxybenzoyl group. The presence of a phenolic hydroxyl group and carboxylic acid functionalities further influences the chemical shifts, providing unique fingerprints for structural confirmation srce.hr.

Beyond one-dimensional ¹H-NMR, advanced NMR techniques such as ¹³C-NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide complementary information. ¹³C-NMR would confirm the carbon skeleton, with distinct signals for carbonyl carbons (amide and carboxylic acids), aromatic carbons, and aliphatic carbons scielo.org.mxnih.gov. Two-dimensional NMR experiments, such as COSY, would establish proton-proton correlations, while HSQC and HMBC would reveal direct and long-range proton-carbon connectivities, respectively, allowing for unambiguous assignment of all atoms and confirmation of the N-(2-hydroxybenzoyl)-L-glutamic acid structure srce.hr.

Table 1: Representative ¹H-NMR Data for N-(2-hydroxybenzoyl)-L-glutamic Acid (in DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment (Inferred) |

| 2.0 | m | 2H | Glutamic acid aliphatic protons (e.g., β-CH₂) |

| 2.4 | t | 2H | Glutamic acid aliphatic protons (e.g., γ-CH₂) |

| 4.2 | m | 1H | Glutamic acid α-CH |

| 6.5-7.7 | m | 4H | Aromatic protons of 2-hydroxybenzoyl group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural information of N-(2-hydroxybenzoyl)-L-glutamic acid through its fragmentation patterns. Electrospray ionization (ESI) is commonly employed for such polar and ionizable molecules, yielding protonated or deprotonated molecular ions uni.lu.

For N-(2-hydroxybenzoyl)-L-glutamic acid (molecular formula C₁₂H₁₃NO₆), the predicted monoisotopic mass is 267.07428 Da uni.lu. In positive ion mode, the protonated molecule ([M+H]⁺) is expected at m/z 268.08156, while in negative ion mode, the deprotonated molecule ([M-H]⁻) is predicted at m/z 266.06700 uni.lu. Other adducts like [M+Na]⁺ (m/z 290.06350) and [M+NH₄]⁺ (m/z 285.10810) may also be observed in ESI-MS uni.lu.

Tandem mass spectrometry (MS/MS) provides crucial insights into the compound's structure by inducing fragmentation of the precursor ion and analyzing the resulting product ions researchgate.netuni-jena.de. The fragmentation pathways of N-(2-hydroxybenzoyl)-L-glutamic acid would be influenced by its constituent functional groups: the amide bond, the two carboxylic acids, and the phenolic hydroxyl group. Common fragmentation mechanisms for such compounds include:

Loss of water (H₂O): Carboxylic acids and hydroxyl groups can readily lose water, especially under electrospray ionization conditions nih.govaip.org. For instance, a predicted fragment ion for salicylglutamic acid is [M+H-H₂O]⁺ at m/z 250.07154 uni.lu.

Amide bond cleavage: The amide linkage is a key site for fragmentation, leading to characteristic acylium ions or fragments retaining the amide nitrogen aip.org.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid groups is a common fragmentation pathway for amino acids and their derivatives nih.gov.

Fragmentation of the glutamic acid moiety: The glutamic acid portion can undergo characteristic cleavages, similar to those observed for free glutamic acid or its N-terminal derivatives, potentially involving cyclization to pyroglutamic acid under certain ionization conditions nih.govnih.gov.

Fragmentation of the salicyl group: The 2-hydroxybenzoyl (salicyl) moiety may exhibit fragmentation patterns typical of salicylic acid and its derivatives, such as the loss of CO or H₂O from the aromatic ring aip.org.

Table 2: Predicted Mass Spectrometry Adducts and Molecular Ions for this compound uni.lu

| Adduct/Ion Type | m/z (Predicted) | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 268.08156 | 157.1 |

| [M+Na]⁺ | 290.06350 | 161.2 |

| [M-H]⁻ | 266.06700 | 156.4 |

| [M+NH₄]⁺ | 285.10810 | 170.4 |

| [M+K]⁺ | 306.03744 | 159.9 |

| [M+H-H₂O]⁺ | 250.07154 | 150.6 |

| [M+HCOO]⁻ | 312.07248 | 175.0 |

| [M+CH₃COO]⁻ | 326.08813 | 192.5 |

| [M+Na-2H]⁻ | 288.04895 | 157.1 |

| [M]⁺ | 267.07373 | 155.9 |

| [M]⁻ | 267.07483 | 155.9 |

Electrochemical Detection Methods and Biosensor Development

Electrochemical detection methods offer a sensitive and cost-effective approach for the quantification of various compounds, including those with electroactive functional groups like the phenolic hydroxyl in N-(2-hydroxybenzoyl)-L-glutamic acid. Biosensors, which integrate a biological recognition element with a physicochemical transducer, represent an advanced application of electrochemical principles frontiersin.orgfrontiersin.org.

While no specific electrochemical biosensors for N-(2-hydroxybenzoyl)-L-glutamic acid have been extensively reported in the provided literature, its structural components suggest the feasibility of developing such methods. The 2-hydroxybenzoyl moiety is structurally related to salicylic acid, which is known to be electrochemically active and detectable using various electrochemical sensors rsc.orgmdpi.comresearchgate.net. For instance, ratiometric electrochemical sensors have been developed for salicylic acid detection in living plants, utilizing metal-organic frameworks and carbon black composites rsc.org.

Methodological Development for Trace Analysis and Complex Biological Matrices

The analysis of N-(2-hydroxybenzoyl)-L-glutamic acid in complex biological matrices, such as those encountered in biological studies or drug delivery research, presents significant analytical challenges due to matrix interferences and the need for high sensitivity for trace analysis rsc.orgfishersci.it. Methodological development in this area focuses on effective sample preparation, separation techniques, and highly sensitive detection methods.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a frontline technique for trace analysis in complex biological samples nih.govsciex.com. Its high sensitivity and selectivity make it ideal for quantifying compounds like N-(2-hydroxybenzoyl)-L-glutamic acid even at low concentrations. LC-MS/MS methods for related compounds, such as salicylic acid and other amino acids, often involve reverse-phase ultra-high-performance liquid chromatography (UHPLC) coupled with triple quadrupole mass spectrometry (QqToF-MS) or other tandem MS systems fishersci.itnih.gov. These systems allow for rapid separation and highly specific detection based on characteristic mass-to-charge ratios and fragmentation patterns sciex.comshimadzu.co.uk.

Sample preparation is a critical step in isolating the analyte from the complex matrix and minimizing interferences rsc.org. Techniques commonly employed include:

Solid-phase extraction (SPE): This method uses a solid sorbent to selectively retain the analyte while matrix components are washed away, offering good cleanup and preconcentration rsc.org.

Liquid-liquid extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases rsc.org.

Protein precipitation: For biological fluids, protein precipitation using organic solvents like methanol (B129727) is a common initial step to remove large biomolecules that can interfere with downstream analysis sciex.com.

Derivatization: While LC-MS/MS can often analyze compounds without derivatization, for certain analytes or to enhance detectability or separation of chiral forms, pre-column derivatization may be employed fishersci.it.

For N-(2-hydroxybenzoyl)-L-glutamic acid, which contains both a phenolic group and amino acid functionalities, strategies developed for the analysis of salicylates and amino acids in biological samples would be highly relevant. For instance, LC-MS/MS protocols have been developed for salicylic acid detection in plant tissues, often involving extraction with acidified methanol nih.gov. Similarly, sensitive LC-MS/MS methods for amino acids in biological fluids like serum, plasma, and urine have been established, sometimes utilizing chiral columns or derivatization for enantioseparation fishersci.itshimadzu.co.uk. The integration of streamlined sample preparation with robust chromatographic separation and highly sensitive mass spectrometric detection is paramount for accurate trace analysis of N-(2-hydroxybenzoyl)-L-glutamic acid in diverse and challenging biological matrices.

Interactions of N 2 Hydroxybenzoyl L Glutamic Acid with Defined Microbial Systems

In Vitro Co-culture Models for Biotransformation Studies

In vitro co-culture models are valuable tools for investigating the biotransformation of compounds by microbial consortia, mimicking complex biological environments more closely than single-strain cultures. These models allow for the observation of synergistic or antagonistic interactions between different microbial species during the degradation or modification of a substrate. wipo.int Microbial biotransformation reactions can include oxidation, reduction, hydrolysis, isomerization, and the introduction of functional groups. medcraveonline.com

While specific in vitro co-culture studies focusing on the biotransformation of N-(2-hydroxybenzoyl)-L-glutamic Acid are not explicitly detailed in the provided search results, related research offers insights into potential pathways. For instance, in the degradation of benzo[a]anthracene (BaA) via benzo[a]anthracene-7,12-dione (BaAQ) by Mycobacterium vanbaalenii PYR-1, an intermediate identified was 1-(2-hydroxybenzoyl)-2-naphthoic acid. ub.edu This suggests that microbial systems, particularly certain bacterial strains, are capable of modifying and hydrolyzing complex structures containing hydroxybenzoyl moieties. The formation of such intermediates highlights the enzymatic capacity of microbes to cleave and transform benzoyl-containing compounds.

The general application of microbial biotransformation in drug design and the production of various chemicals underscores the potential for studying N-(2-hydroxybenzoyl)-L-glutamic Acid in similar models. researchgate.net Such studies would typically involve incubating the compound with defined microbial co-cultures and analyzing the resulting metabolites using techniques like high-pressure liquid chromatography (HPLC) and mass spectrometry (MS). ub.edu

Metagenomic and Metabolomic Profiling of Microbial Consortia Interacting with N-(2-hydroxybenzoyl)-L-glutamic Acid

Metagenomics and metabolomics are powerful "omics" approaches that provide comprehensive insights into the genetic potential and metabolic activities of microbial communities, respectively. nih.gov Metagenomics allows for the direct and comprehensive analysis of microbial communities from environmental samples without the need for cultivation, identifying microbial diversity, novel genes, and metabolic pathways. frontiersin.org Metabolomics, often coupled with techniques like liquid chromatography-mass spectrometry (LC-MS), identifies and quantifies the full complement of metabolites present in a biological system, offering a snapshot of its metabolic state. researchgate.netnih.gov

The integration of metagenomic and metabolomic data can reveal the intricate interactions between microbial species and specific compounds, including their biotransformation pathways and products. nih.govfrontiersin.org For example, studies have used these integrated approaches to characterize changes in microbial compositions and metabolite profiles in various fermented products and environmental samples. researchgate.netacs.orgcmdm.tw These methods can identify microbial enzymes responsible for specific biotransformations and the resulting molecular products. nih.gov

While direct studies on N-(2-hydroxybenzoyl)-L-glutamic Acid using metagenomic and metabolomic profiling are not available in the provided information, the utility of these techniques for similar compounds has been demonstrated. For instance, integrated analyses have been used to investigate the effects of microcystin-LR on intestinal microbiota, revealing altered gene functions related to amino acid and carbohydrate metabolism and changes in metabolic phenotypes. frontiersin.org Similarly, studies on the human gut microbiome have utilized these approaches to discover biotransformations of dietary molecules by microbial enzymes. nih.gov Applying these methodologies to N-(2-hydroxybenzoyl)-L-glutamic Acid would involve analyzing the microbial community composition and the metabolic changes in the presence of the compound, thereby identifying specific microbial taxa and metabolic pathways involved in its interaction.

Genetic and Enzymatic Approaches to Engineer Microbial Biotransformation

Genetic and enzymatic engineering approaches are crucial for enhancing and controlling microbial biotransformation processes. These strategies involve modifying cellular metabolism, optimizing enzymatic pathways, or introducing genetic modifications to improve the production of desired compounds or the degradation of specific substrates. nih.govacs.org Microbial cell factories can be engineered for the production of various chemicals and materials, including amino acids. nih.gov

Key strategies in genetic engineering for amino acid production include the amplification of rate-limiting enzymes, amplification of enzymes after branch points, cloning of genes encoding enzymes with altered feedback regulation, and introduction of genes encoding enzymes with functional or energetic advantages. metabolomicsworkbench.org For example, the introduction of the Vitreoscilla hemoglobin gene into Corynebacterium glutamicum strains has been shown to increase cell growth and glutamic acid production by enhancing oxygen uptake. metabolomicsworkbench.org

In the context of N-(2-hydroxybenzoyl)-L-glutamic Acid, genetic and enzymatic approaches could be employed to engineer microbial strains for its targeted degradation or for the synthesis of specific derivatives. This could involve identifying and overexpressing enzymes capable of hydrolyzing the amide bond, modifying the hydroxybenzoyl group, or altering the glutamic acid moiety. The general principles of microbial transformation, which utilize bacteria, fungi, and yeasts to convert compounds through enzymatic reactions, lay the groundwork for such engineering efforts. nmb-journal.comnih.gov The goal would be to create microbial systems with increased catalytic efficiency and specificity towards N-(2-hydroxybenzoyl)-L-glutamic Acid.

Impact of N-(2-hydroxybenzoyl)-L-glutamic Acid on Microbial Growth and Community Dynamics in Specific Environments

The presence of chemical compounds in an environment can significantly influence microbial growth rates and alter the composition and dynamics of microbial communities. mdpi.comnih.govmdpi.com Microorganisms adapt to changing environmental conditions, including the availability of nutrients and the presence of various organic compounds, which can serve as carbon sources or exert inhibitory effects. mdpi.com

Studies on related compounds, such as glutamic acid, demonstrate its impact on microbial populations. For example, L-glutamic acid has been shown to promote the growth and increase the population density of beneficial bacteria like Streptomyces globisporus in plants, enhancing plant resilience to abiotic stresses. nih.gov Similarly, branched-chain hydroxy acids, produced by lactic acid bacteria, have been observed to stimulate the growth of Lactobacillaceae and Bifidobacteriaceae at certain concentrations, while higher concentrations could be inhibitory. medcraveonline.com

Q & A

Q. What are the standard protocols for synthesizing salicylglutamic acid, and how can purity be validated?

this compound is typically synthesized via esterification or amide bond formation between salicylic acid and glutamic acid derivatives. A common method involves refluxing equimolar ratios of salicylic acid and L-glutamic acid in anhydrous ethanol with a catalytic acid (e.g., sulfuric acid) under nitrogen atmosphere for 6–8 hours. Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and confirmed via melting point analysis (expected range: 210–215°C). Crystallization in ethanol/water mixtures improves purity. Always compare NMR spectra (¹H and ¹³C) with literature data to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

Reverse-phase HPLC coupled with mass spectrometry (LC-MS) is preferred for quantifying this compound in biological or environmental samples due to its sensitivity and specificity. For structural elucidation, use FT-IR to confirm functional groups (e.g., carboxylic acid peaks at 1700–1725 cm⁻¹) and X-ray crystallography for absolute configuration determination. Tandem MS/MS can resolve co-eluting impurities in pharmacokinetic studies. Ensure calibration curves are validated with R² ≥ 0.99 and limits of detection (LOD) ≤ 10 ng/mL .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Conduct accelerated stability testing by incubating the compound in buffers (pH 1.2, 4.5, 6.8, and 7.4) at 25°C, 40°C, and 60°C for 30 days. Sample aliquots at intervals (0, 7, 14, 30 days) and analyze via HPLC for degradation products. Use Arrhenius kinetics to extrapolate shelf life at 25°C. Include control samples with antioxidants (e.g., ascorbic acid) to assess oxidative stability. Document photodegradation by exposing samples to UV light (300–400 nm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies in bioavailability or half-life values often arise from differences in animal models or analytical methods. To address this:

- Standardize protocols: Use the same species (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous).

- Validate assays: Compare LC-MS with radioisotope tracing to confirm recovery rates.

- Conduct meta-analyses of published data using tools like PRISMA guidelines to identify confounding variables (e.g., diet, co-administered drugs).

- Perform in vitro permeability assays (Caco-2 cells) to correlate with in vivo absorption .

Q. How can researchers differentiate between this compound’s anti-inflammatory effects and its potential cytotoxicity in cell-based assays?

Use a tiered approach:

- Dose-response curves : Test concentrations from 1 μM to 100 μM in primary macrophages (e.g., RAW 264.7) to identify the therapeutic window.

- Mechanistic studies : Inhibit specific pathways (e.g., COX-2 with NS-398) to isolate anti-inflammatory activity from off-target effects.

- Viability assays : Pair MTT assays with live/dead staining (calcein-AM/propidium iodide) to distinguish cytostatic vs. cytotoxic effects.

- Omics integration : Perform RNA-seq to identify gene networks altered at toxic doses .

Q. What computational methods are suitable for modeling this compound’s interaction with cyclooxygenase isoforms?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are effective for predicting binding affinities to COX-1/COX-2. Key steps:

- Retrieve protein structures from PDB (e.g., 1PTH for COX-1, 3LN1 for COX-2).

- Optimize ligand geometry with Gaussian09 at the B3LYP/6-31G* level.

- Validate docking poses using binding free energy calculations (MM-PBSA). Cross-reference with mutagenesis data to confirm critical residues (e.g., Arg120 in COX-2) .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity profiles?

Implement quality-by-design (QbD) principles:

- Control synthesis parameters : Monitor reaction temperature (±1°C) and solvent purity (HPLC-grade only).

- Characterize intermediates : Use DSC to ensure consistent crystallinity.

- Bioactivity normalization : Include a reference standard (e.g., USP-grade) in each assay plate.

- Statistical analysis : Apply ANOVA to batch data and discard outliers via Grubbs’ test (α = 0.05) .

Methodological Considerations

- Literature Review : Use SciFinder and Web of Science to compile data, prioritizing recent reviews (last 5 years) and high-impact journals (e.g., Journal of Medicinal Chemistry). Avoid over-reliance on patents for mechanistic insights .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR/HPLC files in repositories like Zenodo .

- Ethical Reporting : Disclose all negative results and conflicting data in supplementary materials to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.